![molecular formula C7H5N3O2 B12114730 1H-pyrrolo[2,3-d]pyridazine-2-carboxylic acid CAS No. 1367949-54-9](/img/structure/B12114730.png)
1H-pyrrolo[2,3-d]pyridazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-pyrrolo[2,3-d]pyridazine-2-carboxylic acid is a heterocyclic compound that features a fused ring system consisting of a pyrrole and a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrrolo[2,3-d]pyridazine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with a hydrazine derivative, followed by cyclization and carboxylation steps. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1H-pyrrolo[2,3-d]pyridazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1H-pyrrolo[2,3-d]pyridazine-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1H-pyrrolo[2,3-d]pyridazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact pathways and molecular targets depend on the specific biological context and the derivatives of the compound being studied.
Comparison with Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar fused ring system but different biological activities.
1H-pyrazolo[3,4-b]pyridine: A related compound with potential biomedical applications.
Pyridazine and Pyridazinone Derivatives: These compounds share the pyridazine ring and exhibit a wide range of biological activities.
Uniqueness: 1H-pyrrolo[2,3-d]pyridazine-2-carboxylic acid is unique due to its specific ring fusion and the presence of a carboxylic acid group, which can influence its reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as a lead compound in drug development further highlight its uniqueness compared to similar compounds.
Properties
CAS No. |
1367949-54-9 |
|---|---|
Molecular Formula |
C7H5N3O2 |
Molecular Weight |
163.13 g/mol |
IUPAC Name |
1H-pyrrolo[2,3-d]pyridazine-2-carboxylic acid |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-1-4-2-8-9-3-6(4)10-5/h1-3,10H,(H,11,12) |
InChI Key |
QHODKLHBXPROQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC2=CN=NC=C21)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


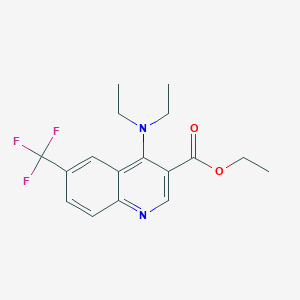
![[3-(2-Fluoro-phenyl)-propyl]-methyl-amine](/img/structure/B12114655.png)
![[3,4-Diacetyloxy-5-(4-carbamoyl-5-hydroxyimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12114656.png)
![2-amino-4-[(3-amino-3-carboxypropyl)disulfanyl]-5-(9H-fluoren-9-ylmethoxy)-5-oxopentanoic acid](/img/structure/B12114662.png)
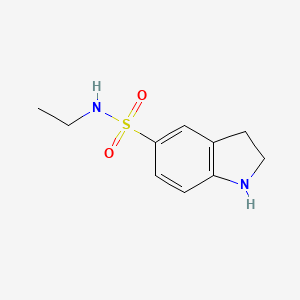





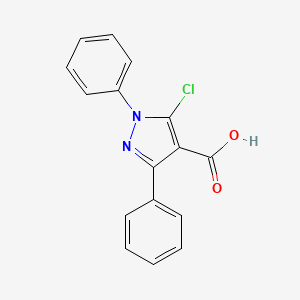
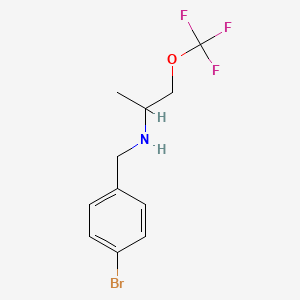
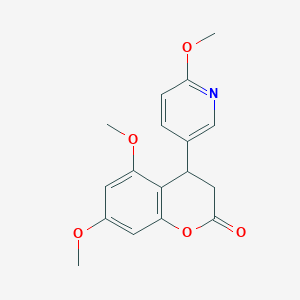
![2H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7-diamine, 2-phenyl-](/img/structure/B12114720.png)
